2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone
CAS No.: 52083-24-6
Cat. No.: VC3937116
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52083-24-6 |
|---|---|
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 2-(1-methylimidazol-2-yl)-1-phenylethanone |
| Standard InChI | InChI=1S/C12H12N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
| Standard InChI Key | FUBNXOPFBZJAOY-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1CC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CN1C=CN=C1CC(=O)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure consists of three key components:
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Phenyl group: A benzene ring providing aromatic stability and lipophilicity.
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Ketone group: A carbonyl () functional group at the ethanone position, enabling nucleophilic addition reactions.
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1-Methyl-1H-imidazole: A five-membered heterocyclic ring with two nitrogen atoms and a methyl substituent at the N1 position, conferring basicity and coordination potential .
The connectivity is represented by the SMILES string CN1C=CN=C1CC(=O)C2=CC=CC=C2 , confirming the methylimidazolyl group’s attachment to the ethanone backbone.
Physicochemical Properties
Key physical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.108 g/cm³ | |
| Boiling Point | 393.27°C (760 mmHg) | |
| LogP (Partition Coefficient) | 1.845 | |
| PSA (Polar Surface Area) | 34.89 Ų |
The relatively high logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .
Synthetic Methodologies
Lithiation-Based Routes
A prominent synthesis involves the reaction of 2-lithio-1-methyl-1H-imidazole with carbonyl precursors. For example:
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Grignard Reaction: 2-Lithio-1-methylimidazole reacts with benzoyl chloride in tetrahydrofuran (THF) at −78°C, yielding the target compound after aqueous workup .
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Condensation with Ketones: Alternative protocols employ acetophenone derivatives, where the imidazole lithiate displaces leaving groups (e.g., halides) via nucleophilic acyl substitution.
Industrial-Scale Production
VulcanChem reports the use of continuous flow reactors to optimize reaction efficiency, with catalysts such as palladium on carbon enhancing yields. Post-synthesis purification involves recrystallization from dichloromethane or column chromatography .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Lithiation/Grignard | 65–75 | ≥95 | High regioselectivity |
| Continuous Flow | 80–85 | ≥98 | Scalability, reduced waste |
Chemical Reactivity and Derivatives
Nucleophilic Additions
The ketone group undergoes reactions typical of aryl ketones:
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Reduction: Sodium borohydride reduces the carbonyl to a secondary alcohol, yielding 2-(1-methylimidazol-2-yl)-1-phenylethanol.
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Oxime Formation: Treatment with hydroxylamine produces the corresponding oxime (CID 4869166), a precursor for heterocyclic scaffolds .
Imidazole Ring Modifications
The imidazole nitrogen participates in:
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Alkylation: Quaternary ammonium salts form via methyl iodide alkylation, enhancing water solubility .
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Coordination Chemistry: The N3 atom binds transition metals (e.g., Cu²⁺), enabling catalytic applications .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antipsychotics: Structural similarity to positive allosteric modulators of metabotropic glutamate receptors.
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Anti-inflammatory Agents: Derivatives with sulfanyl acetamide groups show promise in preclinical models.
Material Science
Its aromaticity and thermal stability (boiling point >390°C) make it suitable for:
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